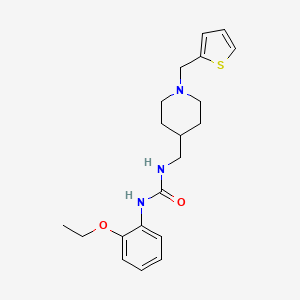

1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2S/c1-2-25-19-8-4-3-7-18(19)22-20(24)21-14-16-9-11-23(12-10-16)15-17-6-5-13-26-17/h3-8,13,16H,2,9-12,14-15H2,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQZCHWJEUWJCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCC2CCN(CC2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea typically involves multi-step organic reactions. One common approach is to start with the ethoxylation of phenyl isocyanate, followed by the introduction of the thiophen-2-ylmethyl group through a nucleophilic substitution reaction. The final step involves the formation of the urea linkage by reacting the intermediate with piperidine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic reagents like bromine or nitrating agents under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of 411.6 g/mol. Its structure features a piperidine ring, which is crucial for its biological activity, alongside a thiophene moiety that contributes to its pharmacological properties. The compound's design allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that derivatives of the compound exhibit anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and growth.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated significant inhibition zones when tested against pathogens such as Escherichia coli and Staphylococcus aureus. The antimicrobial efficacy is believed to stem from the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes within the bacteria .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea to various biological targets. These studies suggest that the compound can effectively bind to enzymes involved in cancer progression and bacterial metabolism, providing insights into its potential therapeutic applications.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal explored the synthesis of various derivatives of this compound and their effects on cancer cell lines. The results indicated that specific modifications to the urea moiety enhanced the anticancer activity, leading to up to 80% cell death in treated cultures compared to controls .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against common pathogens. The study utilized a well diffusion method to assess efficacy, revealing that certain derivatives exhibited comparable or superior activity compared to standard antibiotics .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

- 1-(2-Methoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea

- 1-(2-Ethoxyphenyl)-3-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)urea

Uniqueness

1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea is unique due to the presence of both ethoxy and thiophen-2-ylmethyl groups, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from similar compounds.

Biological Activity

1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, with CAS Number 1207028-62-3, is a compound that has garnered attention for its potential biological activities. The molecular formula of this compound is CHNOS, and its molecular weight is 373.5 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

The compound has been studied for various pharmacological activities, particularly in the context of cancer therapy and neurodegenerative diseases.

1. Anticancer Activity

Recent studies have indicated that certain piperidine derivatives exhibit anticancer properties. For instance, compounds similar to 1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that a related piperidine derivative induced apoptosis in FaDu hypopharyngeal tumor cells and exhibited better cytotoxicity than the reference drug bleomycin .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Bleomycin | FaDu | 5 | DNA damage |

| Piperidine Derivative A | FaDu | 2 | Apoptosis induction |

2. Neuroprotective Effects

The compound may also have implications in treating neurodegenerative diseases such as Alzheimer's disease. Piperidine-based compounds have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in Alzheimer’s therapy. These compounds can enhance cholinergic transmission and exhibit antioxidant properties, contributing to neuroprotection .

Table 2: Neuroprotective Activity

The biological activity of 1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea can be attributed to its structural properties, which allow it to interact effectively with biological targets:

1. Interaction with GPCRs

G protein-coupled receptors (GPCRs) are significant drug targets for various diseases. The compound's structure suggests potential interactions with GPCRs involved in inflammation and pain pathways, which could lead to therapeutic benefits in conditions like pruritus and ulcerative colitis .

2. Enzyme Inhibition

The inhibition of key enzymes such as AChE and BuChE plays a vital role in its neuroprotective effects. By preventing the breakdown of acetylcholine, these compounds can enhance cholinergic signaling in the brain, which is crucial for memory and learning processes.

Case Studies

Several studies have highlighted the effectiveness of piperidine derivatives in clinical settings:

Case Study 1: Cancer Treatment

A clinical trial involving a piperidine derivative similar to our compound showed promising results in patients with advanced solid tumors. The trial reported a significant reduction in tumor size among participants treated with the compound compared to those receiving standard chemotherapy .

Case Study 2: Alzheimer's Disease

In another study focusing on Alzheimer’s patients, a piperidine-based drug demonstrated improved cognitive function over six months compared to placebo groups, indicating its potential as a therapeutic agent for neurodegeneration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, and how can reaction conditions be optimized?

- Methodology :

- Isocyanate intermediate route : React (2-ethoxyphenyl)amine with triphosgene (1/3 equivalent) in dichloromethane, followed by addition of 1-(thiophen-2-ylmethyl)piperidin-4-ylmethylamine. Triethylamine is used as a base to neutralize HCl byproducts. Yields up to 72% are achievable with strict stoichiometric control .

- Optimization : Adjust solvent polarity (e.g., THF vs. DCM) and reaction temperature (0–25°C) to minimize side products. Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity .

Q. Which analytical techniques are most reliable for confirming the structural identity and purity of this compound?

- Methodology :

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the urea moiety) .

- Spectroscopy : Use / NMR to verify substituent integration (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight within 3 ppm error .

- HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the thiophen-2-ylmethyl and ethoxyphenyl groups in biological activity?

- Methodology :

- Substituent variation : Synthesize analogs with substituted thiophenes (e.g., 3-thienyl) or modified ethoxy groups (e.g., methoxy, propoxy). Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .

- Piperidine modifications : Introduce steric hindrance (e.g., methyl groups at C3/C5 of piperidine) to assess metabolic stability in liver microsomes .

Q. What strategies resolve contradictions in bioactivity data across different cell lines or assay conditions?

- Methodology :

- Standardized protocols : Use identical cell passage numbers, serum concentrations, and incubation times. Validate results with dose-response curves (IC values) in triplicate .

- Mechanistic studies : Perform kinase inhibition profiling (e.g., EGFR, VEGFR2) to identify off-target effects contributing to variability .

Q. How can computational modeling predict the binding mode of this compound to therapeutic targets?

- Methodology :

- Molecular docking : Use software (e.g., Molegro Virtual Docker, AutoDock Vina) to dock the compound into kinase active sites. Validate with molecular dynamics simulations (100 ns trajectories) to assess binding stability .

- Pharmacophore mapping : Align urea and aromatic moieties with key residues (e.g., ATP-binding pocket lysine) to prioritize target hypotheses .

Q. What experimental approaches address solubility and stability challenges in pharmacological studies?

- Methodology :

- Formulation screening : Test co-solvents (e.g., PEG-400, DMSO) or cyclodextrin complexes to enhance aqueous solubility. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

- Dynamic light scattering (DLS) : Characterize nanoparticle formulations to ensure colloidal stability in physiological buffers .

Q. How can metabolic stability be improved without compromising target affinity?

- Methodology :

- Piperidine modifications : Introduce fluorine atoms or bulky substituents (e.g., tert-butyl) to reduce CYP450-mediated oxidation. Compare metabolic half-lives in human liver microsomes .

- Prodrug strategies : Mask the urea group as a carbamate ester to enhance oral bioavailability .

Q. What assays validate selectivity against off-target kinases or receptors?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.